An In-depth Technical Guide to Fmoc-D-Phe(4-Cl)-OH in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Phe(4-Cl)-OH in Peptide Synthesis
This guide provides a comprehensive technical overview of Fmoc-D-Phe(4-Cl)-OH (CAS Number: 142994-19-2), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. We will delve into its core attributes, strategic applications, and the underlying chemical principles that govern its use, offering field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Advantage of Chlorinated Phenylalanine Derivatives
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological profiles. Fmoc-D-Phe(4-Cl)-OH, an N-α-Fmoc protected D-isomer of 4-chlorophenylalanine, offers a unique set of properties that can enhance peptide stability, binding affinity, and overall therapeutic potential.[][2][3] The presence of a chlorine atom on the phenyl ring introduces distinct electronic and steric characteristics that influence hydrophobic interactions and molecular recognition.[] This guide will explore the practical applications and technical considerations for leveraging these properties in solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-D-Phe(4-Cl)-OH is fundamental to its successful application.
| Property | Value | Source(s) |
| CAS Number | 142994-19-2 | [3][4][5][6][7][8] |
| Molecular Formula | C24H20ClNO4 | [][3][4][5][7] |
| Molecular Weight | 421.87 g/mol | [][3][5][6][9] |
| Appearance | Off-white to white crystalline powder | [][3] |
| Melting Point | 173 - 208 °C | [][3][8] |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Storage | 2-8 °C | [][3][6][8][9] |
Handling and Safety: Fmoc-D-Phe(4-Cl)-OH is classified as an irritant, causing skin, eye, and respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling the compound.[6] It should be handled in a well-ventilated area.[10]
The Core of Application: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Phe(4-Cl)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[3][6][9][11] The Fmoc protecting group provides temporary protection of the alpha-amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.[]
The Fmoc Protection and Deprotection Cycle: A Mechanistic Overview
The success of Fmoc-SPPS hinges on the selective and efficient removal of the Fmoc group at each cycle.
Fmoc Deprotection Mechanism: The Fmoc group is labile to basic conditions.[13][14][15] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14][16] The mechanism proceeds via a β-elimination (E1cB) pathway:
-
Proton Abstraction: A base, such as piperidine, removes the acidic proton from the C9 position of the fluorenyl ring.[14][16]
-
Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes elimination, releasing dibenzofulvene (DBF) and carbon dioxide, and liberating the free N-terminal amine of the peptide.[14][16]
-
DBF Scavenging: The liberated DBF is a reactive electrophile that can potentially re-attach to the newly deprotected amine. The excess secondary amine in the deprotection solution acts as a scavenger, forming a stable adduct with DBF and preventing this side reaction.[16]
Caption: The base-catalyzed E1cB mechanism of Fmoc deprotection.
Coupling Fmoc-D-Phe(4-Cl)-OH: Activating the Carboxyl Group
Following Fmoc deprotection, the newly exposed N-terminal amine is ready for coupling with the next Fmoc-protected amino acid, in this case, Fmoc-D-Phe(4-Cl)-OH. To facilitate the formation of a peptide bond, the carboxyl group of Fmoc-D-Phe(4-Cl)-OH must be activated.[17]
Common Activation Strategies:
-
Uronium/Aminium Salts (HBTU, HATU, HCTU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents.[18][19] In the presence of a base such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxylic acid to form a highly reactive OBt-ester intermediate, which then readily reacts with the free amine of the peptide-resin.[19][20] HBTU is known for its high reaction efficiency and ability to suppress racemization, especially when used with an additive like 1-hydroxybenzotriazole (HOBt).[17][18]
-
Carbodiimides (DCC, DIC) with Additives (HOBt): Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents.[18] They activate the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions. The addition of HOBt is crucial as it intercepts the O-acylisourea to form a more stable and less racemization-prone OBt-active ester.[18][20]
Caption: General workflow for the activation and coupling of an Fmoc-amino acid.
Experimental Protocols: A Self-Validating System
The following protocols provide a robust framework for the incorporation of Fmoc-D-Phe(4-Cl)-OH into a peptide sequence. It is crucial to note that optimization may be required based on the specific peptide sequence and resin.
Protocol for Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[21]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes at room temperature.[21][22]
-
Second Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 10-20 minutes.[14]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.[22]
Protocol for HBTU-Mediated Coupling of Fmoc-D-Phe(4-Cl)-OH
-
Pre-activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-Phe(4-Cl)-OH and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA. Allow the solution to pre-activate for 1-2 minutes.[21]
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[21] For sterically hindered couplings, the reaction time can be extended, or a double coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[21]
Self-Validation: The completeness of both the deprotection and coupling steps should be monitored. A qualitative ninhydrin (Kaiser) test can be used. A positive test (blue beads) indicates the presence of free primary amines (successful deprotection), while a negative test (yellow/clear beads) after the coupling step suggests complete acylation.
Characterization and Quality Control of the Final Peptide
Following synthesis and cleavage from the resin, the purity and identity of the final peptide must be rigorously assessed.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | This is the primary method for determining peptide purity.[23][24][25][26] Reverse-phase HPLC (RP-HPLC) with a C18 column is typically used to separate the target peptide from impurities such as truncated or deletion sequences.[23] |
| Mass Spectrometry (MS) | Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.[23][24][25][26] |
| Amino Acid Analysis (AAA) | This technique provides the relative ratios of the constituent amino acids in the peptide, confirming its composition.[23][26] |
Conclusion: The Role of Fmoc-D-Phe(4-Cl)-OH in Advancing Peptide Therapeutics
Fmoc-D-Phe(4-Cl)-OH is a valuable and versatile building block in the field of peptide chemistry. Its unique chlorinated structure offers a means to fine-tune the biological and pharmacological properties of synthetic peptides.[2][3] A thorough understanding of its chemical properties, coupled with robust and well-validated synthesis protocols, empowers researchers to harness its full potential in the development of novel peptide-based therapeutics and research tools.
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